molecular formula C17H17N5OS B371335 N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 329079-44-9

N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B371335
CAS No.: 329079-44-9
M. Wt: 339.4g/mol
InChI Key: RXAFSFNMSQTHHH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service registry number 329079-44-9, providing a unique identifier for this specific molecular structure. The molecular formula C17H17N5OS indicates the presence of seventeen carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 339.41 grams per mole.

Alternative nomenclature systems recognize this compound under several systematic names, including N-(3,5-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide and N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide. The International Union of Pure and Applied Chemistry name emphasizes the connectivity pattern starting from the acetamide nitrogen, progressing through the dimethylphenyl substituent, and concluding with the tetrazole-sulfanyl linkage. The standardized International Chemical Identifier representation provides: InChI=1S/C17H17N5OS/c1-12-8-13(2)10-14(9-12)18-16(23)11-24-17-19-20-21-22(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,23).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-8-13(2)10-14(9-12)18-16(23)11-24-17-19-20-21-22(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAFSFNMSQTHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. Its molecular formula is C17H17N5OS and it has a molecular weight of 339.4 g/mol. This compound incorporates a tetrazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure

The compound can be represented by the following structural formula:

N 3 5 dimethylphenyl 2 1 phenyl 1H tetrazol 5 yl sulfanyl acetamide\text{N 3 5 dimethylphenyl 2 1 phenyl 1H tetrazol 5 yl sulfanyl acetamide}

Structural Features

  • Tetrazole Ring : The presence of the tetrazole ring contributes significantly to the biological activity.
  • Dimethyl Phenyl Group : The 3,5-dimethyl substitution on the phenyl ring may enhance lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with tetrazole rings exhibit notable antimicrobial properties. For instance, studies have shown that certain tetrazole derivatives demonstrate activity against various fungi and bacteria. The specific activity of N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide against pathogens such as Candida albicans and Staphylococcus aureus needs further investigation but is supported by related tetrazole compounds exhibiting similar effects .

Anticancer Properties

The anticancer potential of tetrazole-containing compounds has been documented in several studies. For example, derivatives have shown cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of proliferation through interactions with cellular pathways .

Structure-Activity Relationship (SAR)

A significant aspect of studying N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is understanding its SAR. Research suggests that:

  • Substituents on the Phenyl Ring : Modifications on the phenyl group influence the overall potency and selectivity of the compound.
  • Tetrazole Moiety : The position and nature of substituents on the tetrazole ring can significantly affect biological activity .

Case Study 1: Antifungal Activity

In a study examining various tetrazole derivatives, certain compounds demonstrated potent antifungal activity against Candida albicans. The study highlighted that modifications to the phenyl and tetrazole rings could enhance efficacy .

Case Study 2: Anticancer Activity

A series of tetrazole derivatives were tested for their cytotoxic effects on human cancer cell lines. One derivative exhibited an IC50 value lower than standard chemotherapeutic agents like doxorubicin. This suggests that similar modifications in N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide could yield potent anticancer agents .

Research Findings Summary

Biological ActivityObservations
AntimicrobialEffective against Candida albicans; further studies needed for specific pathogens.
AnticancerInduces apoptosis; effective in various cancer cell lines; IC50 values suggest potential as a therapeutic agent.
Structure ActivityModifications in phenyl and tetrazole rings crucial for enhancing biological activity.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell LinePercent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction in cancer cells .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies have shown that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the compound .

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study on Anticancer Activity :
    • A study focused on the compound's efficacy against breast cancer cell lines showed promising results with significant growth inhibition and induction of apoptosis.
  • Case Study on Anti-inflammatory Effects :
    • Another investigation utilized molecular docking to explore the binding affinity of the compound to various targets involved in inflammation, suggesting it could be developed into a therapeutic agent for inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acetamide Backbone

N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide

This analog replaces the tetrazole-thio group with a trichloromethyl (-CCl₃) substituent. Crystallographic studies reveal that meta-substitution with electron-donating groups (e.g., -CH₃) stabilizes planar geometries in the solid state, while electron-withdrawing groups (e.g., -Cl) increase torsional strain. The 3,5-dimethylphenyl variant exhibits two molecules per asymmetric unit, suggesting intermolecular interactions influenced by steric effects .

Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor)

Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) share the acetamide core but feature chloro and alkoxy substituents. These modifications enhance lipophilicity and soil mobility, making them effective herbicides.

Heterocyclic Modifications

Tetrazole vs. Triazole Derivatives

The target compound’s tetrazole ring differs from triazole-containing analogs such as N-(3-chloro-4-fluorophenyl)-2-[(6,7-dimethoxy-4-oxo-3-phenyl-1H-1,2,4-triazol-1-yl)thio]acetamide (compound 7 in ). Tetrazoles, with four nitrogen atoms, exhibit stronger hydrogen-bonding capacity and higher metabolic stability compared to triazoles. However, triazoles may offer better π-π stacking interactions in biological targets .

Sulfanyl-Linked Heterocycles

Compounds like N-(3,5-dimethylphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide () replace the tetrazole with a triazole-pyridinyl system.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Heterocycle Key Properties/Applications Reference
Target Compound Acetamide 3,5-dimethylphenyl, tetrazole-S- 1-phenyltetrazole High nitrogen content, potential bioactivity
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide Acetamide 3,5-dimethylphenyl, -CCl₃ None Planar crystal geometry
Alachlor Chloroacetamide 2,6-diethylphenyl, -OCH₂CH₃ None Herbicidal activity
Compound 7 () Acetamide 3-Cl-4-F-phenyl, triazole-S- 1,2,4-triazole Undisclosed bioactivity
N-(3,5-dimethylphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide Acetamide 3,5-dimethylphenyl, pyridinyl-S- 1,2,4-triazole-pyridine Metal-binding potential

Research Implications and Gaps

Structural Dynamics : The dimethylphenyl group in the target compound likely enhances steric shielding, but crystallographic data are needed to confirm conformational rigidity .

Bioactivity : Tetrazole-thioether motifs are associated with antimicrobial and anticancer properties in other contexts, suggesting avenues for pharmacological testing .

Synthetic Challenges : The tetrazole ring’s sensitivity to redox conditions (e.g., from ) may complicate large-scale synthesis compared to triazole derivatives .

Preparation Methods

Cycloaddition of Benzonitrile and Sodium Azide

The tetrazole ring is synthesized via a [2+3] cycloaddition reaction:

Benzonitrile+NaN3NH4Cl, DMF1-Phenyl-1H-tetrazole-5-amine\text{Benzonitrile} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} 1\text{-Phenyl-1H-tetrazole-5-amine}

Subsequent diazotization and treatment with hydrogen sulfide introduces the thiol group:

1-Phenyl-1H-tetrazole-5-amineNaNO2,HClDiazonium saltH2S1-Phenyl-1H-tetrazole-5-thiol1\text{-Phenyl-1H-tetrazole-5-amine} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{H}2\text{S}} 1\text{-Phenyl-1H-tetrazole-5-thiol}

This method achieves yields of 65–75% under reflux conditions.

Synthesis of the Acetamide Moiety

Acetylation of 3,5-Dimethylaniline

3,5-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane:

3,5-Dimethylaniline+ClCH2COClEt3NN-(3,5-Dimethylphenyl)chloroacetamide\text{3,5-Dimethylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} N\text{-(3,5-Dimethylphenyl)chloroacetamide}

Triethylamine neutralizes HCl, driving the reaction to completion. The product is isolated in 85–90% yield after aqueous workup.

Coupling via Nucleophilic Substitution

Thioether Formation

The thiolate anion of 1-phenyltetrazole attacks the chloroacetamide’s electrophilic carbon:

1-Phenyl-1H-tetrazole-5-thiol+N-(3,5-Dimethylphenyl)chloroacetamideNaOH, EtOHTarget Compound1\text{-Phenyl-1H-tetrazole-5-thiol} + N\text{-(3,5-Dimethylphenyl)chloroacetamide} \xrightarrow{\text{NaOH, EtOH}} \text{Target Compound}

Optimized Conditions :

  • Solvent : Ethanol/water (3:1)

  • Base : 1.2 eq. NaOH

  • Temperature : 60°C, 6 hours

  • Yield : 70–78%

Alternative Synthetic Routes

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

1-Phenyl-1H-tetrazole-5-thiol+N-(3,5-Dimethylphenyl)hydroxyacetamideDEAD, PPh3Target Compound1\text{-Phenyl-1H-tetrazole-5-thiol} + N\text{-(3,5-Dimethylphenyl)hydroxyacetamide} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

This method avoids harsh bases but requires anhydrous conditions and offers lower yields (55–60%).

One-Pot Sequential Synthesis

A patent approach combines tetrazole formation and coupling in a single pot:

  • Benzonitrile, sodium azide, and ammonium chloride react to form 1-phenyltetrazole.

  • In situ generation of the thiolate using NaSH.

  • Addition of chloroacetamide derivative.
    Yields reach 65% with reduced purification steps.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3):
    δ 7.81–7.45 (m, 5H, tetrazole-phenyl), 6.85 (s, 3H, dimethylphenyl), 4.32 (s, 2H, SCH2), 2.30 (s, 6H, CH3).

  • LCMS : m/z 340.1 [M+H]+ (calc. 339.4).

  • IR : 1670 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent in product).

X-ray Crystallography

Crystals grown via ethanol evaporation confirm the molecular structure (Fig. 1). Key metrics:

  • Bond lengths : S–C (1.81 Å), N–N (1.30 Å).

  • Dihedral angles : 85.2° between tetrazole and acetamide planes.

Challenges and Considerations

Byproduct Formation

Competing oxidation of the thiol to disulfide is mitigated by inert atmospheres and antioxidant additives (e.g., BHT).

Scalability Issues

Large-scale reactions face exothermic risks during azide cycloaddition. Controlled addition and cooling (0–5°C) are critical .

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